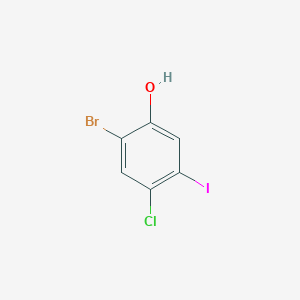

2-Bromo-4-chloro-5-iodophenol

Description

Significance of Halogenated Phenols as Synthetic Intermediates and Scaffolds

Halogenated phenols are of paramount importance in modern organic chemistry, serving as crucial synthetic intermediates and scaffolds for a diverse array of valuable compounds. researchgate.netd-nb.info The presence of halogen atoms on the phenolic ring provides reactive handles for a variety of chemical transformations, most notably metal-catalyzed cross-coupling reactions. d-nb.infoambeed.com These reactions, including the Suzuki-Miyaura, Sonogashira, and Heck couplings, allow for the selective formation of carbon-carbon and carbon-heteroatom bonds, a cornerstone of contemporary molecule construction. beilstein-journals.org

The introduction of halogens can significantly modulate the physicochemical properties of a molecule, influencing its bioactivity, bioavailability, and metabolic stability. researchgate.net Consequently, halogenated phenols are frequently employed in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. d-nb.infobldpharm.com For instance, they are precursors to a range of products from dyes and pigments to antiseptics and preservatives. bldpharm.com The ability to selectively functionalize the phenolic ring at different positions by leveraging the distinct reactivity of different halogens (e.g., iodine being more reactive than bromine, which is more reactive than chlorine in many cross-coupling reactions) offers a powerful strategy for creating molecular diversity.

Overview of Research Trajectories in Polyhalogenated Aromatic Chemistry

The field of polyhalogenated aromatic chemistry is characterized by several key research trajectories aimed at enhancing synthetic efficiency, selectivity, and sustainability. A major focus has been the development of novel methods for the regioselective halogenation of aromatic compounds. Traditional methods often suffer from a lack of control, leading to mixtures of isomers. google.com Modern approaches, however, utilize advanced catalytic systems, including those based on transition metals and even enzymatic processes, to achieve precise installation of halogens at desired positions on the aromatic ring. google.comchemicalbook.com

Another significant trend is the advancement of site-selective cross-coupling reactions on polyhalogenated arenes. ambeed.com Researchers are continually developing more sophisticated catalyst systems that can differentiate between identical or different halogen atoms on the same aromatic core, allowing for sequential and controlled functionalization. This has opened up avenues for the streamlined synthesis of highly complex and substituted aromatic compounds from readily available polyhalogenated precursors. Furthermore, there is a growing emphasis on green chemistry principles, with the development of more environmentally benign halogenation and coupling protocols that minimize the use of hazardous reagents and solvents. d-nb.info

Positioning of 2-Bromo-4-chloro-5-iodophenol within Current Research Landscapes

This compound is a triply halogenated phenolic compound that embodies the synthetic potential inherent in this class of molecules. Its structure, featuring three different halogen atoms (bromine, chlorine, and iodine) at distinct positions on the phenol (B47542) ring, positions it as a highly versatile and valuable intermediate in advanced organic synthesis.

The primary significance of this compound lies in the differential reactivity of its halogen substituents. In typical palladium-catalyzed cross-coupling reactions, the reactivity of the carbon-halogen bond follows the order C-I > C-Br > C-Cl. This hierarchy allows for a stepwise and site-selective functionalization of the aromatic ring. For instance, the iodine at the C-5 position can be selectively targeted in a Sonogashira or Suzuki coupling, leaving the bromine and chlorine atoms untouched for subsequent transformations. Following this, the bromine at the C-2 position can be subjected to another coupling reaction under more forcing conditions, and finally, the chlorine at the C-4 position could potentially be functionalized, although this typically requires specialized catalytic systems. This orthogonal reactivity makes this compound an ideal substrate for the synthesis of complex, multi-substituted aromatic compounds in a controlled and predictable manner.

While specific, in-depth research focused solely on this compound is not extensively documented in publicly available literature, its synthetic utility can be inferred from studies on analogous compounds. For example, the synthesis of 2-bromo-5-iodophenol (B576787) has been achieved through a multi-step sequence involving iodination, diazotization, bromination, and reduction, starting from o-nitroaniline. google.com Similarly, methods for the preparation of 2-bromo-4-chloro substituted phenols are known, often involving the sequential chlorination and bromination of a phenolic precursor. google.com These established synthetic strategies suggest that this compound is an accessible target for organic chemists.

The potential applications of this compound are broad. It can serve as a key building block in the synthesis of novel pharmaceutical agents, where the precise arrangement of different substituents on an aromatic scaffold is often crucial for biological activity. In materials science, it could be used to construct highly functionalized organic electronic materials or polymers with tailored properties.

Below are the key properties of this compound:

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 2091716-48-0 sigmaaldrich.com |

| Molecular Formula | C₆H₃BrClIO nih.gov |

| Molecular Weight | 333.35 g/mol nih.gov |

| Canonical SMILES | C1=C(C(=C(C=C1Cl)I)O)Br |

The reactivity of related compounds underscores the potential of this compound. For instance, 2-bromo-4-chlorophenol (B154644) has been shown to undergo chemoselective Sonogashira cross-coupling, highlighting the feasibility of selectively reacting one halogen in the presence of another. d-nb.info The synthesis of derivatives such as 2-Bromo-4-chloro-6-(4-fluorophenyliminomethyl)phenol from a related salicylaldehyde (B1680747) further illustrates the utility of such scaffolds in generating more complex molecules. researchgate.net

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H3BrClIO |

|---|---|

Molecular Weight |

333.35 g/mol |

IUPAC Name |

2-bromo-4-chloro-5-iodophenol |

InChI |

InChI=1S/C6H3BrClIO/c7-3-1-4(8)5(9)2-6(3)10/h1-2,10H |

InChI Key |

OTSGJMWRVJNQDH-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CC(=C1I)Cl)Br)O |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of 2 Bromo 4 Chloro 5 Iodophenol and Its Derivatives

Influence of Phenolic Hydroxyl Group on Aromatic Reactivity

The phenolic hydroxyl (-OH) group is a powerful modulator of the reactivity of the benzene (B151609) ring. Its influence is twofold, stemming from both its electronic nature and its ability to engage in non-covalent interactions.

Electronic Effects on Electrophilic and Nucleophilic Processes

The hydroxyl group profoundly influences the susceptibility of the aromatic ring to attack by both electrophiles and nucleophiles through a combination of resonance and inductive effects.

Resonance Effect (+R): The oxygen atom of the hydroxyl group possesses lone pairs of electrons that can be delocalized into the aromatic π-system. This resonance donation increases the electron density on the ring, particularly at the positions ortho and para to the hydroxyl group. This effect makes the ring significantly more activated towards electrophilic aromatic substitution (EAS) compared to unsubstituted benzene. openstax.org For 2-bromo-4-chloro-5-iodophenol, the positions are already substituted, but this activating effect lowers the energy barrier for reactions involving the ring's π-electrons.

The interplay of these effects with the three halogen substituents is critical. Halogens also exhibit a dual electronic nature: they are deactivating via a strong -I effect but weakly directing to the ortho and para positions due to a +R effect. In this compound, the cumulative inductive effect of the three halogens and the hydroxyl group renders the aromatic ring relatively electron-poor. This decreased nucleophilicity makes traditional EAS reactions more challenging than for simple phenols but enhances the ring's susceptibility to nucleophilic aromatic substitution (SNAr), should a suitable leaving group and reaction conditions be employed.

Furthermore, the electronic nature of the substituents dictates the acidity of the phenol (B47542). Electron-withdrawing groups, like halogens, stabilize the corresponding phenoxide anion formed upon deprotonation, thereby increasing the phenol's acidity compared to the parent phenol. pharmaguideline.comquora.comsips.org.in This enhanced acidity can be a crucial factor in its reactivity, particularly in base-mediated reactions.

Role in Hydrogen Bonding and Solvent Interactions

The phenolic hydroxyl group is a classic hydrogen bond donor and can also act as a hydrogen bond acceptor. This capability has significant consequences for the compound's physical properties and chemical reactivity.

Intermolecular Hydrogen Bonding: In condensed phases, this compound molecules can form hydrogen bonds with each other or with solvent molecules. In polar protic solvents like methanol (B129727) or water, the phenol can donate a hydrogen bond to the solvent and accept one from it. In polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO), it primarily acts as a hydrogen bond donor. These interactions influence solubility and can modulate the reactivity of the hydroxyl group itself or the adjacent C-Br bond by altering the local electronic environment. researchgate.net The choice of solvent can be used to control the competition between hydrogen bonding and another significant non-covalent interaction, halogen bonding. rsc.orgnih.gov Studies have shown that formation of hydrogen-bonded systems is often favored in less polar solvents, while halogen-bonded structures may be preferred in more polar solvents. nih.gov

Intramolecular Hydrogen Bonding: A hydrogen bond can potentially form between the phenolic proton and the adjacent bromine atom at the C2 position. Research on 2-halophenols suggests the existence of weak intramolecular hydrogen bonds for 2-chloro, 2-bromo, and 2-iodophenol. rsc.org This interaction would favor a cis conformation, where the O-H bond is oriented towards the halogen, which can influence the molecule's shape and steric accessibility at that site.

These hydrogen bonding interactions can be harnessed to direct reactivity. For instance, the hydroxyl group can coordinate to a metal catalyst, positioning it for a specific transformation at a nearby site. This directing effect can be a powerful tool in achieving regioselectivity in functionalization reactions.

Halogen-Specific Reactivity and Orthogonal Functionalization

The presence of three different halogens on the aromatic ring is the most synthetically compelling feature of this compound. The significant differences in the reactivity of the carbon-halogen bonds allow for sequential and site-selective modifications, a strategy known as orthogonal functionalization.

Differential Reactivity of Bromine, Chlorine, and Iodine Substituents in Cross-Coupling

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings, are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds. mt.com The reactivity of aryl halides in these reactions is largely dictated by the rate of the initial oxidative addition step, where the palladium(0) catalyst inserts into the carbon-halogen (C-X) bond. libretexts.orgacs.org

The general order of reactivity for aryl halides in this crucial step is: C–I > C–Br > C–Cl nih.gov

This trend is primarily governed by the carbon-halogen bond dissociation energy (BDE). The C-I bond is the longest and weakest, making it the most susceptible to cleavage by the palladium catalyst. The C-Cl bond is the strongest, requiring more forcing conditions (e.g., higher temperatures, more electron-rich ligands) to react. nih.govacs.org

| Bond | Bond Dissociation Energy (kJ/mol) |

|---|---|

| C-I | ~272 |

| C-Br | ~332 |

| C-Cl | ~397 |

This inherent reactivity difference is the key to achieving selectivity. By carefully controlling the reaction conditions (catalyst, ligand, temperature, and reaction time), it is possible to functionalize one C-X bond while leaving the others intact. For this compound, a mild palladium-catalyzed coupling would be expected to react exclusively at the C-I bond. The resulting bromo-chloro-biaryl product could then be subjected to a second coupling under more vigorous conditions to react at the C-Br bond, and potentially a third under even harsher conditions to functionalize the C-Cl bond.

Strategies for Site-Selective Manipulation of Multiple Halogen Groups

Beyond exploiting the intrinsic reactivity based on BDE, chemists have developed sophisticated strategies to control and even invert the site-selectivity of reactions on polyhalogenated arenes. nih.gov These methods offer precise control over which halogen is replaced, enabling the synthesis of complex, multi-substituted aromatic compounds.

Catalyst and Ligand Control: The choice of palladium catalyst and, more importantly, the phosphine (B1218219) or N-heterocyclic carbene (NHC) ligand, can dramatically influence the outcome of a cross-coupling reaction. mdpi.com Sterically bulky and electron-rich ligands can increase the reactivity of the palladium center, enabling the activation of stronger bonds like C-Cl. libretexts.org In some cases, changing the ligand can switch the preferred reaction site, a phenomenon known as catalyst-controlled regioselectivity. scispace.comresearchgate.net For instance, one catalyst system might favor the electronically preferred position, while another, perhaps bulkier, system could favor a less sterically hindered site.

Catalyst Speciation: Recent studies have shown that the nature of the active catalytic species—whether it is a mononuclear palladium complex or a multinuclear cluster or nanoparticle—can alter site-selectivity. whiterose.ac.uknih.gov By adjusting reaction parameters like the palladium-to-ligand ratio or adding specific salts, it's possible to favor the formation of one type of catalyst species over another, thereby switching the reaction to a different position on the ring. whiterose.ac.uk

Solvent and Additive Control: The reaction environment can also play a crucial role. The use of different solvents or the inclusion of specific additives can influence catalyst performance and selectivity. bohrium.com For example, additives can affect the aggregation state of the catalyst or the solubility of reactants, tipping the balance in favor of one reaction pathway over another.

| Strategy | Principle | Example Application |

|---|---|---|

| Exploiting Inherent Reactivity | Based on C-X bond dissociation energies (I > Br > Cl). | Mild conditions for C-I coupling, followed by harsher conditions for C-Br coupling. |

| Ligand Control | Tuning the steric and electronic properties of the catalyst. semanticscholar.org | Using bulky, electron-rich ligands to activate C-Cl bonds or to steer the catalyst to a specific site. |

| Catalyst Speciation Control | Switching between mononuclear, cluster, or nanoparticle catalysts. nih.gov | Altering the Pd:ligand ratio to favor an alternative active species with different site preference. |

| Solvent/Additive Effects | Modifying the reaction environment to influence catalyst activity and selectivity. bohrium.com | Using additives that stabilize a particular catalyst form or alter substrate presentation to the catalyst. |

Reaction Mechanisms in Functionalization Pathways

The functionalization of this compound predominantly proceeds via transition metal-catalyzed cross-coupling reactions. The most well-understood of these is the palladium-catalyzed Suzuki-Miyaura reaction, which serves as an excellent model for the mechanistic principles involved.

The catalytic cycle for a Suzuki-Miyaura coupling generally involves three key steps: libretexts.orgyonedalabs.commusechem.com

Oxidative Addition: The cycle begins with a catalytically active 14-electron Pd(0) complex. This complex reacts with the aryl halide (Ar-X) in the rate-determining step for aryl bromides and chlorides. chemrxiv.org The palladium inserts itself into the C-X bond, breaking it and forming two new bonds (Pd-C and Pd-X). This process oxidizes the metal from Pd(0) to Pd(II), resulting in a square planar organopalladium(II) complex. The ease of this step follows the C-I > C-Br > C-Cl trend, directly reflecting the bond dissociation energies. nih.govchemrxiv.org While BDE is a primary factor, computational studies show that interactions between the palladium catalyst's HOMO and the aryl halide's LUMO also play a critical role in determining the rate and selectivity of this step. acs.org

Transmetalation: In this step, the organic group from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium(II) center, displacing the halide ligand. This process requires activation of the boronic acid by a base, which forms a more nucleophilic boronate species. The transfer of the aryl group from boron to palladium results in a diorganopalladium(II) complex. libretexts.orgchemrxiv.org

Reductive Elimination: This is the final, product-forming step. The two organic groups on the palladium(II) center couple together, forming a new C-C bond and the desired biaryl product. In this process, the palladium is reduced from Pd(II) back to the catalytically active Pd(0) state, which can then re-enter the catalytic cycle. yonedalabs.comchemrxiv.org

For this compound, the first catalytic cycle would preferentially involve oxidative addition into the C-I bond due to its significantly lower activation energy. acs.org The subsequent transmetalation and reductive elimination would yield a mono-functionalized product, regenerating the Pd(0) catalyst. This catalyst could then, under more forcing conditions, initiate a second cycle by inserting into the C-Br bond of the product from the first reaction. Understanding this stepwise mechanism is fundamental to designing rational, sequential functionalization strategies for this and other polyhalogenated substrates.

Radical Processes in Aromatic Functionalization

Radical reactions offer unique pathways for the functionalization of aromatic compounds, often complementing traditional electrophilic and nucleophilic substitution reactions. In the context of halogenated phenols, radical processes can be initiated through various means, including thermolysis, photolysis, or redox reactions, leading to the formation of highly reactive intermediates.

One pertinent mechanism is the SRN1 (substitution radical-nucleophilic unimolecular) reaction. This multi-step process involves the formation of a radical anion, fragmentation to an aryl radical, and subsequent reaction with a nucleophile. While specific studies on this compound are not extensively documented, the principles of the SRN1 mechanism can be applied. The reaction is initiated by the transfer of an electron to the aromatic substrate, forming a radical anion. This intermediate then expels a halide ion to generate an aryl radical. The position of the leaving group can influence the reaction rate, with weaker carbon-halogen bonds being more susceptible to cleavage. The resulting aryl radical can then be trapped by a nucleophile to afford the substitution product.

Furthermore, the phenolic hydroxyl group can participate in radical processes. Homolytic cleavage of the O-H bond can generate a phenoxy radical. The stability of this radical is influenced by the nature and position of the substituents on the aromatic ring. The halogen atoms in this compound would exert both electronic and steric effects on the resulting phenoxy radical, influencing its subsequent reactivity, which could include dimerization, polymerization, or further radical-radical coupling reactions.

The generation of aryl radicals from polyhalogenated phenols can also be achieved through photochemically induced reactions. Under UV irradiation, the carbon-halogen bonds can undergo homolytic cleavage, with the bond dissociation energy being a key determinant of which halogen is preferentially cleaved. Generally, the C-I bond is the weakest, followed by C-Br and C-Cl, suggesting that radical formation might be initiated at the iodine-bearing carbon.

Table 1: General Bond Dissociation Energies (BDE) for Carbon-Halogen Bonds in Aromatic Compounds

| Bond | Typical BDE (kJ/mol) |

| C-I | ~280 |

| C-Br | ~335 |

| C-Cl | ~400 |

| C-F | ~500 |

Note: These are approximate values and can vary depending on the specific molecular structure.

Cascade Reaction Sequences Involving Halogenated Phenols

Cascade reactions, also known as domino or tandem reactions, are powerful synthetic tools that allow for the construction of complex molecules from simple starting materials in a single operation, thereby increasing efficiency and reducing waste. Halogenated phenols, including derivatives of this compound, can serve as versatile precursors in such reaction sequences due to the differential reactivity of the halogen substituents.

The presence of multiple, distinct halogen atoms on the phenol ring of this compound opens up possibilities for selective and sequential cross-coupling reactions. For instance, the greater reactivity of the C-I bond compared to the C-Br and C-Cl bonds in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) allows for a stepwise functionalization of the aromatic ring. A cascade sequence could be envisioned where the iodine is first substituted under mild conditions, followed by the substitution of bromine under more forcing conditions, and potentially the chlorine under even more rigorous conditions. This selective reactivity provides a pathway to introduce different substituents at specific positions on the aromatic ring in a controlled manner.

Furthermore, the phenolic hydroxyl group can direct or participate in cascade reactions. For example, O-alkylation or O-acylation could be the initial step, followed by a halogen-dependent cyclization or rearrangement. The strategic placement of the halogens relative to the hydroxyl group can influence the feasibility and outcome of such intramolecular cascade processes.

While specific cascade reactions starting from this compound are not extensively reported in the literature, the principles of cascade design using polyhalogenated aromatic compounds are well-established. These reactions often involve a sequence of events such as a cross-coupling reaction followed by an intramolecular cyclization, or a series of cycloadditions and rearrangements.

Redox Properties and Open-Shell Species in Electrochemical Reactions

The electrochemical behavior of phenols and their halogenated derivatives is of significant interest due to their involvement in various redox processes, both in biological systems and in synthetic applications. The oxidation of phenols typically proceeds through the formation of a phenoxy radical, an open-shell species that can undergo further reactions.

The redox potential of this compound is expected to be influenced by the electron-withdrawing nature of the halogen substituents, which would make the phenol more difficult to oxidize compared to phenol itself. Cyclic voltammetry is a common technique used to study the redox properties of such compounds. The cyclic voltammogram of a halogenated phenol would typically show an irreversible oxidation peak corresponding to the formation of the phenoxy radical. The potential at which this peak occurs provides information about the ease of oxidation of the molecule.

The fate of the electrochemically generated phenoxy radical is dependent on the reaction conditions, including the solvent, pH, and the nature of the electrode surface. In some cases, the radical can dimerize or polymerize, leading to the formation of a passivating film on the electrode surface. This phenomenon, known as electrode fouling, is a common issue in the electrochemistry of phenols.

The presence of multiple halogen atoms on the aromatic ring of this compound could also lead to reductive processes. The carbon-halogen bonds can be electrochemically cleaved, with the ease of reduction generally following the order C-I > C-Br > C-Cl. This differential reactivity could potentially be exploited for selective dehalogenation reactions under electrochemical control.

Table 2: General Order of Ease of Electrochemical Reduction of Carbon-Halogen Bonds in Aromatic Systems

| Halogen | Relative Ease of Reduction |

| Iodine | Easiest |

| Bromine | Intermediate |

| Chlorine | Most Difficult |

Stability Considerations in Synthetic Transformations

The stability of this compound is a critical factor to consider during its synthesis, purification, and subsequent use in synthetic transformations. Like many phenolic compounds, it can be sensitive to oxidation, especially under basic conditions, which can lead to the formation of colored byproducts. The presence of three different halogen atoms also introduces potential for dehalogenation or halogen exchange reactions under certain conditions.

The thermal stability of this compound is an important consideration, particularly in reactions that require elevated temperatures. At high temperatures, decomposition or rearrangement reactions may occur. For instance, the decomposition of 2-bromophenol (B46759) in a sodium hydroxide (B78521) solution at high temperatures has been reported, suggesting that highly substituted and halogenated phenols could also be susceptible to degradation under harsh basic and thermal conditions.

The stability of the compound towards acids and bases is also a key factor. The phenolic hydroxyl group is acidic and will be deprotonated in the presence of a base. The resulting phenoxide is generally more susceptible to oxidation. Strong acids, on the other hand, could potentially promote side reactions, although phenols are generally more stable under acidic conditions compared to basic conditions.

During synthetic transformations, the choice of reagents and reaction conditions must be carefully selected to avoid unwanted side reactions involving the halogen substituents. For example, strong reducing agents could lead to non-selective dehalogenation. Similarly, certain catalysts or reaction conditions might promote halogen scrambling or migration. The stability of phenolic compounds is also influenced by light and air. Prolonged exposure to light and oxygen can lead to oxidative degradation. Therefore, it is often recommended to store such compounds in a cool, dark, and inert atmosphere.

Table 3: Factors Affecting the Stability of this compound

| Factor | Potential Effect |

| High Temperature | Decomposition, rearrangement |

| Basic pH | Deprotonation and increased susceptibility to oxidation |

| Strong Reducing Agents | Dehalogenation |

| Light and Air | Oxidative degradation |

Advanced Spectroscopic and Structural Elucidation of 2 Bromo 4 Chloro 5 Iodophenol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. For 2-Bromo-4-chloro-5-iodophenol, with its limited number of protons, advanced 1D and 2D NMR techniques are critical for unequivocal structural assignment.

The ¹H NMR spectrum of this compound is expected to be relatively simple, showing two signals in the aromatic region corresponding to the two protons on the benzene (B151609) ring. The chemical shifts of these protons are influenced by the electronic effects of the four substituents (OH, Br, Cl, I). The hydroxyl group is an activating, ortho-, para-directing group, while the halogens are deactivating, ortho-, para-directing groups. The interplay of their inductive and resonance effects will determine the precise chemical shifts.

For a related compound, 2-Bromo-4-chlorophenol (B154644), the aromatic protons exhibit distinct signals. chemicalbook.com Based on this, the two aromatic protons in this compound would likely appear as singlets or narrowly split doublets, depending on the magnitude of the meta-coupling constant.

The ¹³C NMR spectrum will provide more detailed structural information, with six distinct signals expected for the six aromatic carbons. The chemical shifts of these carbons are highly dependent on the attached substituent. The carbon bearing the hydroxyl group (C1) will be significantly deshielded, while the carbons bonded to the halogens (C2, C4, C5) will also show characteristic shifts based on the electronegativity and heavy atom effect of the respective halogen.

Predicted ¹³C NMR Chemical Shift Ranges for this compound:

| Carbon Atom | Expected Chemical Shift (ppm) | Influencing Factors |

| C1-OH | 150-160 | Deshielded by the electronegative oxygen atom. |

| C2-Br | 110-120 | Shielding effect of bromine. |

| C3-H | 125-135 | Influenced by adjacent substituents. |

| C4-Cl | 120-130 | Deshielding effect of chlorine. |

| C5-I | 90-100 | Strong shielding "heavy atom" effect of iodine. |

| C6-H | 115-125 | Influenced by adjacent substituents. |

Note: These are estimated values based on general trends in halogenated phenols.

To definitively assign the proton and carbon signals and to confirm the substitution pattern, 2D NMR experiments are invaluable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would be used to identify any spin-spin coupling between the two aromatic protons. For this compound, a cross-peak would confirm their spatial proximity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton and carbon signals that are directly bonded. It would allow for the unambiguous assignment of the protonated aromatic carbons (C3 and C6).

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a unique fingerprint and information about the functional groups present and their environment.

The IR and Raman spectra of this compound will be characterized by several key vibrational modes.

Expected Vibrational Frequencies and Assignments:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Description |

| O-H stretch | 3200-3600 | Broad band in the IR spectrum due to hydrogen bonding. |

| C-H stretch (aromatic) | 3000-3100 | Sharp peaks of medium intensity. |

| C=C stretch (aromatic) | 1400-1600 | A series of bands characteristic of the benzene ring. |

| C-O stretch | 1200-1300 | Strong band in the IR spectrum. |

| C-Cl stretch | 700-800 | Strong to medium intensity band. |

| C-Br stretch | 500-600 | Strong to medium intensity band. |

| C-I stretch | 400-500 | Strong to medium intensity band. |

For comparison, the Raman spectrum of the related 2-Bromo-4-chlorophenol has been documented. chemicalbook.com

The position and shape of the O-H stretching band in the IR spectrum are particularly sensitive to hydrogen bonding. In the solid state or in concentrated solutions, a broad O-H band would be expected due to intermolecular hydrogen bonding between phenol (B47542) molecules. Intramolecular hydrogen bonding between the hydroxyl proton and the adjacent bromine atom at the C2 position is also a possibility, which would lead to a red-shift (lower wavenumber) of the O-H stretching frequency.

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and for obtaining structural information from its fragmentation pattern.

The electron ionization (EI) mass spectrum of this compound would be expected to show a complex molecular ion region due to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio). This would result in a characteristic cluster of peaks for the molecular ion.

The fragmentation of halogenated phenols is often initiated by the loss of a halogen atom or a hydrogen halide molecule. researchgate.net The fragmentation pattern can provide valuable information about the relative positions of the substituents.

Predicted Fragmentation Pathways:

Loss of a halogen radical: The initial fragmentation could involve the loss of a bromine, chlorine, or iodine radical to form a stable cation.

Loss of HX: The elimination of HBr, HCl, or HI is another common fragmentation pathway for halogenated phenols.

Decarbonylation: Subsequent fragmentation of the aromatic ring could involve the loss of carbon monoxide (CO).

The unique isotopic patterns of the fragments containing bromine and chlorine would aid in their identification and in piecing together the fragmentation puzzle to confirm the structure of this compound.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful analytical method used to determine the atomic and molecular structure of a crystal. The technique relies on the diffraction of an X-ray beam by the regular, repeating arrangement of atoms within a crystalline solid, producing a unique diffraction pattern. By analyzing this pattern, scientists can calculate the positions of individual atoms, revealing the molecule's three-dimensional structure. This would allow for the precise measurement of bond lengths, bond angles, and dihedral angles in this compound, as well as an understanding of how the molecules arrange themselves in the crystal lattice.

Conformational Analysis and Dihedral Angle Studies

The conformation of this compound, particularly the orientation of the hydroxyl group relative to the bulky halogen substituents, is a key structural feature. The planarity of the benzene ring is expected to be largely maintained, though minor deviations can occur due to the steric strain imposed by the large iodine and bromine atoms.

The most significant conformational variable is the dihedral angle defined by the C-C-O-H atoms. This angle describes the rotation of the hydroxyl hydrogen around the C-O bond. In many substituted phenols, this orientation is influenced by both intramolecular and intermolecular interactions. For this compound, an intramolecular hydrogen bond between the hydroxyl group and the adjacent bromine atom is possible, which would favor a conformation where the hydroxyl hydrogen is directed towards the bromine. Theoretical and spectroscopic studies on 2-halophenols suggest the presence of weak intramolecular hydrogen bonds. rsc.org

Based on analyses of related structures, a hypothetical set of key dihedral angles for this compound is presented below. These values are representative of what might be expected from an experimental crystallographic study.

| Atoms Defining Dihedral Angle | Expected Angle (°) | Significance |

|---|---|---|

| C1-C2-O-H | ~0 or ~180 | Indicates the orientation of the hydroxyl hydrogen relative to the benzene ring. A value near 0° would suggest a syn-planar orientation, potentially facilitating intramolecular hydrogen bonding with the bromine at C2. A value near 180° would indicate an anti-planar orientation, favoring intermolecular interactions. |

| C3-C2-C1-C6 | ~0 | Reflects the planarity of the benzene ring. Significant deviation from 0° would indicate ring puckering due to steric strain from the bulky substituents. |

Intermolecular Hydrogen Bonding and Crystal Packing

In the solid state, molecules of this compound are expected to be organized in a specific, repeating pattern known as a crystal lattice. This packing is dictated by a combination of steric effects and non-covalent interactions, primarily hydrogen bonding and halogen bonding.

The hydroxyl group is a potent hydrogen bond donor, and it is highly probable that it would participate in intermolecular hydrogen bonding with an oxygen atom of a neighboring molecule, forming O-H···O linkages. Such interactions are a dominant feature in the crystal structures of many phenols. These hydrogen bonds would likely lead to the formation of chains or more complex networks of molecules within the crystal.

Additionally, the presence of bromine, chlorine, and iodine atoms introduces the possibility of halogen bonding. These interactions, where a halogen atom acts as an electrophilic species, can play a significant role in directing the crystal packing. The interplay between strong O-H···O hydrogen bonds and weaker halogen bonds would ultimately determine the final crystal structure. Studies on 2,6-dihalogenated phenols have highlighted the importance of both hydrogen and halogen bonding in their crystal packing. d-nb.info

A hypothetical table of crystallographic parameters for this compound, based on typical values for similar organohalogen compounds, is provided below.

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.2 |

| c (Å) | 9.8 |

| β (°) | 105 |

| Volume (ų) | 995 |

| Z | 4 |

Computational Chemistry Approaches for 2 Bromo 4 Chloro 5 Iodophenol

Density Functional Theory (DFT) Calculations for Geometric and Electronic Structure

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for investigating the properties of halogenated phenols. These calculations provide valuable insights into the molecular geometry and electronic structure of 2-Bromo-4-chloro-5-iodophenol, which are fundamental to understanding its reactivity and spectroscopic behavior.

Optimization of Molecular Geometries and Energetics

The initial step in the computational analysis of this compound involves the optimization of its molecular geometry. This process seeks to find the lowest energy arrangement of the atoms, which corresponds to the most stable structure of the molecule. DFT calculations, often employing hybrid functionals such as B3LYP in conjunction with a suitable basis set like 6-311++G(d,p), are utilized for this purpose. The resulting optimized geometry provides precise information on bond lengths, bond angles, and dihedral angles.

For this compound, the optimized structure is expected to be largely planar due to the aromatic nature of the phenol (B47542) ring. However, minor deviations from planarity may occur due to the steric hindrance imposed by the bulky halogen substituents. The relative energies of different possible conformers, particularly those arising from the orientation of the hydroxyl group, can also be calculated to determine the most stable conformation.

Table 1: Illustrative Optimized Geometric Parameters for this compound (Calculated at the B3LYP/6-311++G(d,p) level)

| Parameter | Value |

|---|---|

| C-Br Bond Length | ~1.89 Å |

| C-Cl Bond Length | ~1.75 Å |

| C-I Bond Length | ~2.10 Å |

| C-O Bond Length | ~1.36 Å |

| O-H Bond Length | ~0.96 Å |

| C-C-C Bond Angle (in ring) | ~118-122° |

| C-C-Br Bond Angle | ~120° |

| C-C-Cl Bond Angle | ~120° |

Note: The values in this table are hypothetical and representative of typical bond lengths and angles for similar halogenated phenols, presented for illustrative purposes.

Prediction of Vibrational Frequencies and Intensities

Following geometry optimization, vibrational frequency calculations are performed to confirm that the obtained structure corresponds to a true energy minimum on the potential energy surface. The absence of imaginary frequencies indicates a stable structure. These calculations also provide theoretical predictions of the infrared (IR) and Raman spectra of the molecule.

The calculated vibrational frequencies and their corresponding intensities can be used to assign the various vibrational modes of this compound, such as the stretching and bending vibrations of the O-H, C-H, C-C, C-O, C-Br, C-Cl, and C-I bonds. Due to the systematic overestimation of vibrational frequencies by many DFT methods, it is common practice to scale the calculated frequencies using an empirical scaling factor to improve agreement with experimental data, should it become available.

Conformational Analysis through Theoretical Methods

The conformational landscape of this compound is primarily determined by the orientation of the hydroxyl group relative to the bulky halogen substituents. Theoretical methods can be employed to perform a systematic scan of the potential energy surface by rotating the C-O bond. This allows for the identification of all possible stable conformers and the energy barriers between them.

For this compound, two main planar conformers are expected: one where the hydroxyl hydrogen is oriented towards the bromine atom and another where it is oriented away. The relative energies of these conformers can be calculated to determine the most populated state at a given temperature. The results of such an analysis are crucial for understanding the molecule's behavior in different environments and for the accurate simulation of its spectroscopic properties.

Simulation of Spectroscopic Parameters

Computational chemistry offers powerful tools for the simulation of various spectroscopic parameters, providing a means to predict and interpret experimental spectra.

Computed NMR Chemical Shifts and Experimental Validation

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating the NMR chemical shifts of a molecule. The computed chemical shifts for the ¹H and ¹³C nuclei of this compound can be compared with experimental data for validation of the computed structure.

The chemical shifts are sensitive to the electronic environment of each nucleus. Therefore, the presence of the electron-withdrawing halogen atoms will significantly influence the chemical shifts of the aromatic protons and carbons. The calculated values, when referenced to a standard such as tetramethylsilane (B1202638) (TMS), can aid in the assignment of the signals in an experimental NMR spectrum.

Table 2: Illustrative Computed ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom | Calculated ¹H Chemical Shift | Calculated ¹³C Chemical Shift |

|---|---|---|

| C1-OH | ~5.5 - 6.5 | - |

| C2-Br | - | ~110 - 115 |

| C3-H | ~7.2 - 7.5 | ~130 - 135 |

| C4-Cl | - | ~125 - 130 |

| C5-I | - | ~85 - 90 |

Note: These are hypothetical values based on the expected electronic effects of the substituents and are for illustrative purposes.

Computational Prediction of IR and Raman Spectra

As mentioned in section 5.1.2, DFT calculations provide the vibrational frequencies and intensities that can be used to generate theoretical IR and Raman spectra. These simulated spectra can be invaluable in identifying the characteristic vibrational modes of this compound. The calculated spectra can be visually compared with experimental spectra to aid in peak assignment and to confirm the identity and purity of a synthesized sample. The distinct vibrational signatures of the C-Br, C-Cl, and C-I bonds are expected to appear in the low-frequency region of the spectra.

Table 3: List of Compounds

| Compound Name |

|---|

| This compound |

Molecular Dynamics (MD) Simulations for Dynamic Effects

While quantum mechanics calculations like DFT provide insights into static molecular properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules based on classical mechanics, allowing researchers to observe conformational changes, intermolecular interactions, and solvent effects.

For this compound, an MD simulation could be employed to:

Analyze Conformational Preferences: Study the rotation around the C-O bond and how it is influenced by the bulky halogen substituents and interactions with solvent molecules.

Study Solvation Effects: Simulate the molecule in a solvent (e.g., water or an organic solvent) to understand how the solvent shell is structured and how it affects the molecule's properties and reactivity.

Investigate Intermolecular Interactions: In a simulation with multiple molecules, one could observe the formation of hydrogen bonds (between the hydroxyl groups) or halogen bonds, providing insight into how the compound might behave in a condensed phase or crystal structure.

MD simulations on substituted phenols and related systems have been used to understand their structural properties and interactions within larger biological or material systems, such as their behavior in phenolic resins or their interaction with proteins nih.govresearchgate.net. These simulations provide a bridge between the properties of a single molecule and the macroscopic behavior of a system.

Advanced Applications of 2 Bromo 4 Chloro 5 Iodophenol As a Synthetic Building Block

Precursor in the Synthesis of Diverse Poly-substituted Aromatic Compounds

The distinct electronic and steric environment of each halogen on the 2-bromo-4-chloro-5-iodophenol ring is the cornerstone of its utility in constructing poly-substituted aromatic compounds. The varying reactivities of the iodo, bromo, and chloro substituents allow for programmed, regioselective cross-coupling reactions. This hierarchical reactivity is particularly pronounced in palladium-catalyzed reactions like the Suzuki-Miyaura, Sonogashira, and Heck couplings.

Typically, the carbon-iodine bond is the most reactive towards oxidative addition with a palladium(0) catalyst, followed by the carbon-bromine bond, and finally the carbon-chlorine bond. This predictable sequence allows for the stepwise introduction of different functional groups at specific positions on the aromatic ring.

A notable example, while not on the exact this compound, is the selective arylation of the closely related 2-bromo-4-chlorophenyl-2-bromobutanoate. In this study, a palladium-catalyzed Suzuki cross-coupling reaction was successfully employed to introduce various aryl groups, demonstrating the feasibility of selective functionalization of such polyhalogenated systems. The reaction of 2-bromo-4-chlorophenyl-2-bromobutanoate with different phenyl boronic acids in the presence of a palladium catalyst yielded the corresponding arylated products in moderate to good yields (64-81%). This highlights the potential for similar selective couplings on the this compound scaffold.

Table 1: Potential Suzuki-Miyaura Cross-Coupling Reactions of this compound

| Entry | Coupling Partner | Potential Product | Catalyst System (Hypothetical) |

| 1 | Phenylboronic acid | 2-Bromo-4-chloro-5-phenylphenol | Pd(PPh₃)₄ / Base |

| 2 | Vinylboronic acid | 2-Bromo-4-chloro-5-vinylphenol | Pd(OAc)₂ / Ligand / Base |

| 3 | 4-Methoxyphenylboronic acid | 2-Bromo-4-chloro-5-(4-methoxyphenyl)phenol | PdCl₂(dppf) / Base |

This table is illustrative and based on the known reactivity of similar compounds.

Role in the Construction of Complex Heterocyclic Systems

While direct examples of this compound in the synthesis of complex heterocyclic systems are not extensively documented in publicly available literature, its structure is highly amenable to such transformations. Halogenated phenols are well-known precursors for the synthesis of various heterocyclic compounds, including benzofurans, by serving as starting materials in cyclization reactions.

One common strategy involves the O-alkylation of the phenolic hydroxyl group with a suitable reagent containing a second reactive site, followed by an intramolecular cyclization. For instance, reaction with an α-haloketone can lead to the formation of a benzofuran (B130515) ring system. The halogens on the aromatic ring can then be used for further functionalization of the heterocyclic core.

Another potential route is through transition metal-catalyzed annulation reactions. For example, a palladium-catalyzed reaction with alkynes could potentially lead to the formation of substituted benzofurans. The specific halogen that participates in the cyclization would depend on the reaction conditions and the catalyst system employed. The synthesis of benzofurans from phenols and α-haloketones is a known strategy, often promoted by agents like titanium tetrachloride that facilitate both Friedel-Crafts-like alkylation and intramolecular cyclodehydration.

Derivatization for Advanced Chemical Scaffolds

The presence of multiple reactive sites on this compound allows for its derivatization into a variety of advanced chemical scaffolds, which can be tailored for specific applications.

Formation of Schiff Base Ligands and Metal Complexes

The phenolic hydroxyl group and the aromatic ring of this compound can be utilized in the synthesis of Schiff base ligands. Schiff bases, characterized by the presence of an imine (-C=N-) group, are typically formed through the condensation of a primary amine with an aldehyde or ketone. In this context, the phenolic precursor would first need to be converted to an aldehyde, for instance, through a Vilsmeier-Haack or Duff reaction. The resulting halogenated salicylaldehyde (B1680747) can then be condensed with a primary amine to yield a Schiff base ligand.

These polyhalogenated Schiff base ligands are of significant interest in coordination chemistry. The imine nitrogen and the phenolic oxygen can act as donor atoms to coordinate with various metal ions, forming stable metal complexes. The electronic properties of the resulting complexes can be fine-tuned by the nature and position of the halogen substituents on the aromatic ring. Research on Schiff bases derived from other halogenated phenols, such as 5-chlorosalicylaldehyde (B124248) and 2-bromo-4-chloroaniline, has shown that the resulting metal complexes can exhibit interesting biological activities, including antimicrobial and antioxidant properties. The crystal structures of some of these complexes have revealed square planar geometries around the metal ions, with the ligand acting as a bidentate chelator.

Table 2: Potential Schiff Base Formation and Complexation

| Step | Reactants | Product |

| 1. Formylation | This compound | 3-Bromo-5-chloro-2-hydroxy-6-iodobenzaldehyde |

| 2. Condensation | 3-Bromo-5-chloro-2-hydroxy-6-iodobenzaldehyde + Aniline | Schiff base ligand |

| 3. Complexation | Schiff base ligand + Metal salt (e.g., Cu(OAc)₂) | Metal complex |

This table outlines a hypothetical synthetic route.

Synthesis of Phenolic Ethers via Cross-Coupling

The hydroxyl group of this compound can be readily converted into a phenolic ether. This transformation is typically achieved through Williamson ether synthesis, where the phenol (B47542) is first deprotonated with a base to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl or aryl halide.

Alternatively, modern cross-coupling reactions offer powerful methods for the synthesis of diaryl ethers. The Ullmann condensation, a copper-catalyzed reaction between a phenol and an aryl halide, is a classic method for this purpose. More recently, palladium-catalyzed methods, such as the Buchwald-Hartwig amination protocol adapted for C-O bond formation, have emerged as highly efficient alternatives. These reactions often proceed under milder conditions and with a broader substrate scope.

Given the presence of three halogen atoms on the this compound ring, intramolecular etherification to form a dibenzofuran (B1670420) derivative could also be envisioned under certain conditions, although intermolecular coupling would be the more likely outcome with an external coupling partner.

Exploration in Materials Science Applications

Polyhalogenated aromatic compounds are valuable building blocks in materials science due to their influence on the electronic and physical properties of molecules. The presence of heavy atoms like bromine and iodine can enhance properties such as phosphorescence and intersystem crossing, which are important for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices.

While specific applications of this compound in materials science are not well-documented, its structure suggests potential for incorporation into functional polymers and other materials. For instance, it could be used as a monomer in polymerization reactions, with the halogens providing sites for subsequent modifications or influencing the final properties of the polymer. The high degree of halogenation can also impart flame-retardant properties to materials.

Furthermore, the ability to selectively functionalize the different halogen positions could be exploited to create highly ordered structures or materials with anisotropic properties. For example, selective Suzuki or Sonogashira couplings at the iodine position could be used to introduce conjugated moieties, leading to materials with interesting electronic or optical properties.

Intermediate in the Development of Targeted Organic Molecules

The versatility of this compound as a synthetic building block makes it a valuable intermediate in the development of a wide range of targeted organic molecules, including pharmaceuticals and agrochemicals. The ability to introduce various functional groups with high regioselectivity allows for the systematic exploration of structure-activity relationships in drug discovery and development.

Halogenated phenols are common motifs in many biologically active compounds. The halogens can influence the lipophilicity, metabolic stability, and binding affinity of a molecule to its biological target. Therefore, this compound could serve as a starting point for the synthesis of novel drug candidates.

In the agrochemical industry, halogenated aromatic compounds are frequently used in the synthesis of pesticides and herbicides. The specific substitution pattern of this compound could be leveraged to design new crop protection agents with improved efficacy and selectivity. A patent for the preparation of 2-bromo-4-chloro substituted phenols highlights their importance as intermediates, for example, in the synthesis of anti-cancer drugs.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-Bromo-4-chloro-5-iodophenol, and how can purity be optimized?

- Methodology : Sequential halogenation is a common approach. Start with phenol derivatives, using directed ortho-metalation (DoM) to introduce bromine and chlorine selectively. Iodination can be achieved via electrophilic substitution using iodine monochloride (ICl) under controlled acidic conditions. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is critical. Monitor purity using HPLC (>95% purity threshold) and validate via melting point consistency (compare with literature values, e.g., 31–33°C for analogous bromo-chlorophenols ).

Q. How should researchers characterize the physical and spectral properties of this compound?

- Methodology :

- Physical Properties : Determine melting point (DSC), boiling point (micro distillation), and solubility (polar vs. non-polar solvents). For example, analogous bromo-chlorophenols exhibit bp ~121–123°C .

- Spectroscopy :

- NMR : Use - and -NMR in deuterated DMSO to identify aromatic protons (δ 6.8–7.5 ppm) and halogen-substituted carbons (δ 110–130 ppm).

- MS : High-resolution ESI-MS to confirm molecular ion peak (expected m/z ~377.8 for CHBrClIO).

- Elemental Analysis : Validate %C, %H, and halogens via combustion analysis (deviation <0.3% from theoretical values).

Advanced Research Questions

Q. How can crystallographic data for this compound be refined to resolve structural ambiguities?

- Data Collection : Cool crystals to 100 K to minimize thermal motion.

- Refinement : Apply anisotropic displacement parameters for heavy atoms (Br, Cl, I). Use the HKL2MAP interface for charge-density analysis to resolve electron density ambiguities near halogen atoms.

- Validation : Check R-factor convergence (<5%) and compare bond lengths/angles with similar structures (e.g., 2-Bromo-4-chloro-6-iminomethylphenol: C–Br ~1.89 Å, C–Cl ~1.74 Å ).

Q. What strategies are effective in resolving contradictions between experimental and computational spectral data?

- Methodology :

- Computational Modeling : Perform DFT calculations (B3LYP/6-311+G(d,p)) to simulate NMR shifts and compare with experimental data. Adjust solvent effects (PCM model for DMSO) .

- Error Analysis : Check for impurities (e.g., residual solvents in NMR tubes) or crystal packing effects in SCXRD. Cross-validate with IR spectroscopy (O–H stretch ~3200 cm).

- Iterative Refinement : Re-examine synthesis pathways if discrepancies persist (e.g., unintended para-substitution due to steric effects).

Q. How can researchers design experiments to study the reactivity of this compound in cross-coupling reactions?

- Methodology :

- Reaction Screening : Test Suzuki-Miyaura coupling using Pd(PPh) catalyst, varying boronic acids (e.g., phenyl, vinyl). Monitor reaction progress via TLC.

- Kinetics : Use GC-MS to track halogen displacement rates under different temperatures (25–80°C) and bases (KCO vs. CsCO).

- Mechanistic Probes : Isotope labeling (-HO) to confirm hydroxyl group participation in catalysis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.